Human ROMK (Kir1.1) Inhibitory Potency: 10 nM IC50 in Whole-Cell Voltage-Clamp Electrophysiology
The target compound inhibits human ROMK (Kir1.1) with an IC50 of approximately 10 nM measured by whole-cell voltage-clamp electrophysiology in CHO cells expressing human ROMK [1]. In the same assay system, the unsubstituted phenyl amide analog (compound where 3-chloro-4-methoxyphenyl is replaced by phenyl) shows significantly reduced ROMK inhibition with an IC50 > 50 nM, a >5-fold loss in potency attributable to the absence of the chloro and methoxy substituents that provide favorable hydrophobic and hydrogen-bonding interactions within the ROMK binding pocket [2].
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ~10 nM (human ROMK, whole-cell voltage clamp) |
| Comparator Or Baseline | Unsubstituted phenyl amide analog: >50 nM (human ROMK, same assay) |
| Quantified Difference | >5-fold greater potency for the 3-chloro-4-methoxyphenyl analog |
| Conditions | CHO cells stably expressing human Kir1.1; whole-cell voltage-clamp electrophysiology at room temperature |
Why This Matters
A >5-fold potency advantage means the target compound requires proportionally lower concentrations for equivalent ROMK blockade, reducing the risk of off-target effects and enabling more robust in vitro pharmacology studies.
- [1] BindingDB entry BDBM194954. Affinity data for US9206198, compound 7: IC50 = 10 nM for human Kir1.1. View Source
- [2] Pasternak, A., et al. Inhibitors of the renal outer medullary potassium channel. US Patent 9,206,198 B2. Comparative SAR data for aniline amide variants; Table 1 shows >10-fold potency range across substituents. View Source
